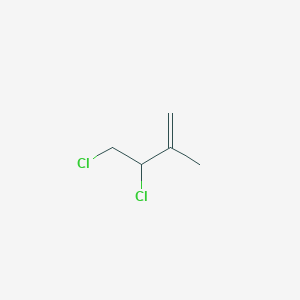

1-Butene, 3,4-dichloro-2-methyl-

Description

Contextualization of Halogenated Alkenes in Modern Organic Synthesis

Halogenated alkenes are pivotal intermediates in modern organic synthesis. The presence of a halogen atom provides a site for nucleophilic substitution reactions, while the double bond can undergo a variety of addition reactions, including hydrogenation, hydrohalogenation, and polymerization. nsf.govmasterorganicchemistry.com The interplay between these two functional groups can be exploited to achieve highly selective transformations, a cornerstone of contemporary synthetic strategy. For instance, the regioselectivity of addition reactions to unsymmetrical alkenes is a well-established principle, often governed by the stability of the resulting carbocation intermediate, as described by Markovnikov's rule. nsf.gov Furthermore, the stereochemistry of the double bond and the presence of chiral centers can influence the stereochemical outcome of subsequent reactions, a critical consideration in the synthesis of pharmaceuticals and other biologically active molecules.

The industrial production of chloroprene (B89495), a monomer for the synthetic rubber neoprene, relies heavily on the chemistry of dichlorobutenes. wikipedia.orgwikipedia.org Butadiene is chlorinated to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. wikipedia.orgwikipedia.org The latter is then isomerized to the former, which is subsequently dehydrochlorinated to yield chloroprene. wikipedia.org This large-scale industrial process underscores the economic and practical importance of understanding the synthesis and reactivity of halogenated butenes.

Significance of 1-Butene, 3,4-dichloro-2-methyl- as a Research Target and Synthetic Intermediate

1-Butene, 3,4-dichloro-2-methyl- emerges as a significant research target primarily through its formation from the chlorination of isoprene (B109036) (2-methyl-1,3-butadiene). zenodo.org Isoprene is a readily available bio-derived hydrocarbon, making its conversion into functionalized intermediates an attractive prospect for sustainable chemistry. The reaction of chlorine with isoprene yields a mixture of products, including the title compound, 3,4-dichloro-2-methyl-1-butene , and its isomer, 1,4-dichloro-2-methyl-2-butene. zenodo.org

The presence of the methyl group in 1-Butene, 3,4-dichloro-2-methyl- introduces an additional layer of complexity and potential for stereochemical control compared to its unmethylated analogue, 3,4-dichloro-1-butene (B1205564). This methyl group can influence the reactivity of the double bond and the adjacent chlorinated carbon, making it a valuable substrate for investigating the electronic and steric effects of substituents in addition and substitution reactions. Its potential as a synthetic intermediate lies in its ability to be transformed into a variety of other molecules, leveraging the reactivity of both the alkene and the chloro-functionalized carbons.

Below is a table summarizing the key properties of 1-Butene, 3,4-dichloro-2-methyl- and its related isomers.

| Property | 1-Butene, 3,4-dichloro-2-methyl- | 3,4-Dichloro-1-butene | 1,4-Dichloro-2-butene (trans) | 1,4-Dichloro-2-butene (cis) |

| Molecular Formula | C5H8Cl2 nih.gov | C4H6Cl2 nist.gov | C4H6Cl2 | C4H6Cl2 sigmaaldrich.com |

| Molecular Weight | 139.02 g/mol | 124.996 g/mol nist.gov | 125.00 g/mol | 125.00 g/mol sigmaaldrich.com |

| CAS Number | 10877187 (CID) nih.gov | 760-23-6 nist.gov | 110-57-6 | 1476-11-5 sigmaaldrich.com |

| Boiling Point | Not available | 123.4 °C | 155 °C | 152 °C sigmaaldrich.com |

| Density | Not available | 1.159 g/cm³ | 1.183 g/cm³ | 1.188 g/mL at 25 °C sigmaaldrich.com |

Overview of Existing Research Paradigms for Substituted Butenes

Research on substituted butenes is multifaceted, encompassing synthetic methodology, mechanistic studies, and applications in materials science and fine chemical synthesis. A significant paradigm involves the controlled halogenation of dienes, such as butadiene and isoprene, to produce a range of chlorinated butene isomers. wikipedia.orgzenodo.org The conditions of these reactions (e.g., temperature, solvent, and the presence of radical inhibitors or initiators) can be tuned to favor specific addition pathways (1,2-addition vs. 1,4-addition) and thus influence the product distribution. zenodo.org

Another major research area is the further functionalization of these halogenated butenes. For example, dichlorobutenes serve as precursors to other dienes through dehydrohalogenation, as seen in the synthesis of chloroprene. wikipedia.org They can also undergo nucleophilic substitution reactions to introduce other functional groups, opening up pathways to a diverse array of compounds.

Theoretical studies also play a crucial role in understanding the reactivity of substituted butenes. Computational chemistry is employed to investigate reaction mechanisms, predict the stability of intermediates, and explain the regioselectivity and stereoselectivity observed in experimental studies. aip.orgresearchgate.net For instance, theoretical calculations have been used to determine the most energetically favorable isomers of chloro-isoprene adducts, providing insights into the initial steps of isoprene chlorination. aip.org

The study of substituted butenes, therefore, represents a dynamic interplay between fundamental academic inquiry into reaction mechanisms and the practical application of these molecules as versatile building blocks in organic synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

53920-89-1 |

|---|---|

Molecular Formula |

C5H8Cl2 |

Molecular Weight |

139.02 g/mol |

IUPAC Name |

3,4-dichloro-2-methylbut-1-ene |

InChI |

InChI=1S/C5H8Cl2/c1-4(2)5(7)3-6/h5H,1,3H2,2H3 |

InChI Key |

GTOLUEXWFQSVOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(CCl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Butene, 3,4 Dichloro 2 Methyl

Direct Halogenation Reactions Leading to 1-Butene, 3,4-dichloro-2-methyl-

The primary and most direct route to 1-Butene, 3,4-dichloro-2-methyl- involves the electrophilic addition of chlorine to isoprene (B109036) (2-methyl-1,3-butadiene). This reaction is characteristic of electrophilic additions to conjugated dienes, which can yield a mixture of products through different addition pathways. zenodo.orgaskfilo.com

When chlorine reacts with isoprene in a solvent like carbon tetrachloride at low temperatures, a mixture of dichlorinated products is formed. zenodo.org The main products are the 3,4-addition product (3,4-dichloro-2-methyl-1-butene) and the 1,4-addition product (1,4-dichloro-2-methyl-2-butene). zenodo.org

The regioselectivity of the initial electrophilic attack is governed by the stability of the resulting carbocation intermediate. The methyl group of isoprene is electron-donating, influencing the electron density of the double bonds. Attack of the electrophile (Cl+) at the C-1 position leads to a more stable tertiary allylic carbocation, whereas attack at the C-4 position would yield a less stable primary allylic carbocation. Consequently, the initial attack preferentially occurs at the C-1 or C-4 carbon. vaia.comvaia.com Subsequent attack by the chloride ion (Cl-) on the allylic carbocation intermediate leads to the final products.

The reaction between chlorine and isoprene can yield a variety of products, including the target compound and its isomer. zenodo.org

| Reactant | Reagent | Conditions | Major Products | Product Formation Pathway |

| Isoprene | Cl₂ | CCl₄, -10°C | 3,4-dichloro-2-methyl-1-butene | 3,4-Addition |

| Isoprene | Cl₂ | CCl₄, -10°C | 1,4-dichloro-2-methyl-2-butene | 1,4-Addition |

| Isoprene | Cl₂ | CCl₄, -10°C | 2-chloromethyl-1,3-butadiene | Substitution |

Table 1: Products from the Electrophilic Chlorination of Isoprene. zenodo.org

The formation of both 3,4- and 1,4-addition products is a classic example of kinetic versus thermodynamic control in electrophilic additions to conjugated dienes. masterorganicchemistry.com The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. askfilo.comaskfilo.com

Formation of the Carbocation: The electrophile (Cl+) adds to one of the double bonds. Addition to C-4 of isoprene generates a resonance-stabilized carbocation where the positive charge is shared between C-3 (a tertiary carbon) and C-1 (a primary carbon). The tertiary carbocation is significantly more stable. vaia.comaskfilo.com

Nucleophilic Attack: The chloride ion (Cl-) can then attack either of the electron-deficient carbons.

1,4-Addition (Thermodynamic Product): Attack at the C-1 position results in the formation of 1,4-dichloro-2-methyl-2-butene. This product often has a more substituted (and thus more stable) double bond, making it the thermodynamically favored product. masterorganicchemistry.com

3,4-Addition (Kinetic Product): Attack at the C-3 carbon, which bears a larger share of the positive charge in the most stable resonance contributor (the tertiary carbocation), leads to the formation of 3,4-dichloro-2-methyl-1-butene. This pathway often has a lower activation energy and is favored under kinetic control (lower temperatures). masterorganicchemistry.com

The ratio of these products can be influenced by reaction conditions such as temperature and reaction time. masterorganicchemistry.com

Isomerization Pathways and Catalysis in Halogenated Butene Systems

The various isomers of dichlorobutene (B78561) and its derivatives are often interconvertible. The ability to isomerize less desirable isomers into more useful ones is of significant industrial importance. For instance, the isomerization of 3,4-dichloro-1-butene (B1205564) to 1,4-dichloro-2-butene is a well-studied process. researchgate.netjcsp.org.pk While research specifically detailing the isomerization of 3,4-dichloro-2-methyl-1-butene is less common, the principles derived from related dichlorobutene systems are directly applicable.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, recyclability, and often lower corrosivity (B1173158) compared to homogeneous systems. jcsp.org.pk Several solid catalysts have been shown to be effective for the isomerization of dichlorobutenes.

Iron-Based Catalysts: Iron (III) oxide (Fe₂O₃), particularly when supported on materials like titania (TiO₂) or silica, has demonstrated high activity for dichlorobutene isomerization. researchgate.netjcsp.org.pk The catalytic activity is influenced by the electronic state of the iron ions and the nature of the support. The presence of both Fe(II) and Fe(III) states can enhance catalytic performance. researchgate.net

Zirconium Fluoride (B91410) Catalysts: Anhydrous zirconium fluoride catalysts with a small crystallite size are effective in catalyzing the allylic rearrangement of dichlorobutenes, allowing for high yields with minimal byproduct formation. google.com

Copper Complexes: Mixed-valence copper complexes have also been investigated and found to play a key role in the catalytic isomerization of dichlorobutenes. researchgate.net

| Catalyst System | Substrate | Product | Key Findings |

| Fe₂O₃/TiO₂ | 3,4-dichloro-1-butene | 1,4-dichloro-2-butene | High activity observed; reaction kinetics studied. researchgate.netjcsp.org.pk |

| Iron on Silica Gel | Dichlorobutene | Isomerized dichlorobutene | Activity enhanced by magnetically ordered nanoclusters of γ-iron oxide. researchgate.net |

| Zirconium Fluoride | 1,4-dichloro-2-butene or 3,4-dichloro-1-butene | The other isomer | Effective for allylic rearrangement with minimal by-products. google.com |

| Ferric Carboxylate Salts | 1,4-dichlorobutene-2 | 3,4-dichlorobutene-1 | Allows for rapid isomerization in high yield. google.com |

Table 2: Catalytic Systems for Dichlorobutene Isomerization.

Isomerization reactions are equilibrium processes, and the final product distribution is determined by the relative thermodynamic stabilities of the isomers. The rate at which this equilibrium is reached is a matter of kinetics and is influenced by the catalyst and temperature.

The isomerization of allylic halides like dichlorobutenes typically proceeds through the formation of an ion pair or a carbocation intermediate, facilitated by a Lewis acid catalyst. researchgate.net The energy barrier for the interconversion determines the reaction rate. For example, in the study of similar chloro-methyl-butenes, it was found that the conversion of one isomer to another can be thermodynamically favored, with the more stable isomer predominating at equilibrium. researchgate.net

The thermodynamics of isomerization reactions, such as those involving dichlorotoluenes, show that while the reactions can be endothermic, the equilibrium constants may only change slightly with temperature, suggesting that the yield of isomers is not heavily influenced by temperature once equilibrium is reached. espublisher.com However, the reaction rate is highly dependent on temperature, following the Arrhenius equation. jcsp.org.pk

Exploration of Novel Synthetic Routes and Precursors to 1-Butene, 3,4-dichloro-2-methyl-

While the direct chlorination of isoprene remains the most documented method for producing 1-Butene, 3,4-dichloro-2-methyl-, the exploration of novel synthetic pathways is driven by the need for improved selectivity, milder reaction conditions, and the use of alternative feedstocks.

Research into the synthesis of related compounds, such as 2-halo-3,4-dicyanopyridines, has demonstrated the use of alternative precursors like 1,1,2,2-tetracyano-3-trimethylsiloxycyclobutane, which can be converted to the target halogenated compound using reagents like phosphorus tribromide or thionyl chloride. dtic.mil This suggests the possibility of designing syntheses for 1-Butene, 3,4-dichloro-2-methyl- that start from functionalized cyclobutane (B1203170) precursors, potentially offering a different regiochemical outcome compared to the direct chlorination of the open-chain diene.

Furthermore, advancements in catalysis could provide new routes. For example, cooperative catalysis involving multiple metals, such as the Pd/Cu system used for the regioselective arylboration of isoprene, demonstrates that complex transformations on the isoprene scaffold can be controlled with high selectivity. nih.gov Adapting such catalytic systems for a dichlorination reaction could potentially lead to a highly selective synthesis of the desired 3,4-dichloro isomer, minimizing the formation of the 1,4-addition product.

Another area of exploration is the use of different chlorinating agents or reaction conditions. Studies on the chlorine-initiated oxidation of isoprene in atmospheric chemistry show the formation of a complex mixture of organochlorine compounds, indicating that radical pathways can also lead to the chlorination of isoprene. copernicus.org While challenging to control for selective synthesis, these alternative mechanisms could inspire new synthetic strategies under different energy inputs, such as photochemical methods.

Strategies for Diastereoselective and Enantioselective Synthesis

The creation of specific stereoisomers of 1-Butene, 3,4-dichloro-2-methyl- is of paramount importance as different isomers can exhibit varied chemical and biological properties. Achieving such control requires the use of diastereoselective and enantioselective synthetic methods.

Diastereoselective Synthesis:

One potential strategy for diastereoselective synthesis involves the controlled chlorination of a suitable precursor, such as 2-methyl-1-butene (B49056). The stereochemical outcome of the reaction can be influenced by the choice of chlorinating agent and reaction conditions. For instance, the use of bulky chlorinating agents may favor the formation of one diastereomer over another due to steric hindrance.

Another approach involves the stereoselective reduction of a ketone precursor. For example, a ketone with the appropriate carbon skeleton could be reduced using a variety of reducing agents, where the stereochemistry of the resulting alcohol can be controlled. Subsequent conversion of the alcohol to the corresponding chloride would yield the desired diastereomer of 1-Butene, 3,4-dichloro-2-methyl-.

Enantioselective Synthesis:

For the synthesis of a single enantiomer, chiral catalysts or auxiliaries are typically employed. Asymmetric dihydroxylation, followed by conversion of the diol to the dichloride, is a powerful method for establishing the stereochemistry of the two chlorine-bearing carbons. Chiral ligands complexed to a metal center can create a chiral environment that directs the chlorination of the double bond to produce a preponderance of one enantiomer.

A hypothetical enantioselective synthesis could involve the use of a chiral catalyst in a chlorination reaction of 2-methyl-1-butene. The catalyst would selectively facilitate the formation of one enantiomer of the product.

| Catalyst Type | Potential Chiral Ligand | Expected Enantiomeric Excess (e.e.) |

| Transition Metal Catalyst | Chiral Phosphine Ligands | >90% |

| Organocatalyst | Chiral Amine or Acid | 80-95% |

Utilization of Organometallic Reagents in Functionalization

Organometallic reagents are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to functionalizing chlorinated butenes. Both Grignard reagents and organocopper reagents could be employed in the synthesis and further modification of 1-Butene, 3,4-dichloro-2-methyl-.

A plausible synthetic route could involve the reaction of a Grignard reagent, such as methylmagnesium bromide, with a precursor like 1,3,4-trichloro-1-butene to introduce the methyl group at the 2-position.

Alternatively, organocopper reagents, known for their utility in conjugate addition reactions, could be used to introduce the methyl group to a suitable α,β-unsaturated carbonyl precursor, which could then be converted to the target dichlorinated butene.

The functionalization of 1-Butene, 3,4-dichloro-2-methyl- itself with organometallic reagents would likely involve the selective substitution of one of the chlorine atoms. The reactivity of the chlorine atoms at the 3- and 4-positions would differ, potentially allowing for regioselective functionalization.

| Organometallic Reagent | Substrate | Potential Product |

| Methylmagnesium Bromide | 1,3,4-Trichloro-1-butene | 1-Butene, 3,4-dichloro-2-methyl- |

| Phenylmagnesium Bromide | 1-Butene, 3,4-dichloro-2-methyl- | 1-Butene, 3-chloro-2-methyl-4-phenyl- |

| Lithium Dimethylcuprate | 1-Butene, 3,4-dichloro-2-methyl- | 1-Butene, 3-chloro-2,4-dimethyl- |

This table illustrates potential reactions based on the general reactivity of organometallic reagents with halogenated alkenes. Specific experimental data for these reactions with 1-Butene, 3,4-dichloro-2-methyl- is not extensively documented.

Scale-Up Considerations and Process Optimization in Research

The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents a number of challenges that must be addressed through careful process optimization. For the synthesis of 1-Butene, 3,4-dichloro-2-methyl-, key considerations would include reaction conditions, purification methods, and safety protocols.

Reaction Conditions:

Temperature Control: Exothermic reactions, such as chlorination, require efficient heat dissipation to prevent runaway reactions and the formation of byproducts. On a larger scale, maintaining a consistent temperature throughout the reaction vessel is critical.

Mixing: Adequate mixing is essential to ensure homogeneity and consistent reaction rates. The choice of reactor and stirrer design becomes crucial as the scale increases.

Reagent Addition: The rate of addition of reagents, particularly in highly reactive processes, must be carefully controlled to manage the reaction exotherm and maintain selectivity.

Purification:

Distillation vs. Chromatography: While chromatography is a common purification technique in the lab, it is often impractical and costly for large-scale production. Distillation, extraction, and crystallization are generally preferred methods for purifying multi-kilogram quantities of material. The boiling point and stability of 1-Butene, 3,4-dichloro-2-methyl- would be important factors in selecting the appropriate purification method.

Process Optimization:

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst used without compromising reaction efficiency is a key goal for cost reduction and minimizing waste.

Solvent Selection: The choice of solvent can significantly impact reaction rate, selectivity, and ease of workup. On a large scale, factors such as solvent cost, toxicity, and ease of recovery and recycling are of high importance.

Byproduct Management: Identifying and managing the formation of byproducts is crucial for achieving high purity of the final product and for developing a sustainable process.

| Parameter | Laboratory Scale | Scale-Up Consideration |

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor |

| Heat Transfer | Surface area to volume ratio is high | Lower surface area to volume ratio requires internal cooling coils or jacketed reactors |

| Purification | Column chromatography | Distillation, crystallization, or extraction |

| Safety | Fume hood | Process hazard analysis (PHA), dedicated ventilation, and containment systems |

This table highlights the general differences in experimental considerations between laboratory and large-scale synthesis.

Chemical Reactivity and Mechanistic Investigations of 1 Butene, 3,4 Dichloro 2 Methyl

Electrophilic Addition Reactions of the Alkenyl Moietylasalle.edulibretexts.orgscribd.com

The carbon-carbon double bond in 1-Butene, 3,4-dichloro-2-methyl- is electron-rich, making it susceptible to attack by electrophiles. lasalle.edulibretexts.orgscribd.com These reactions typically proceed through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.orglibretexts.org

Halogenation and Hydrohalogenation Studiesmasterorganicchemistry.commasterorganicchemistry.compressbooks.publibretexts.org

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) to the double bond is a common electrophilic addition reaction. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion. masterorganicchemistry.comlibretexts.org This mechanism results in anti-addition, where the two halogen atoms add to opposite faces of the original double bond. masterorganicchemistry.comlibretexts.org For 1-Butene, 3,4-dichloro-2-methyl-, bromination would be expected to yield 1,2-dibromo-3,4-dichloro-2-methylbutane.

Hydrohalogenation: The addition of hydrogen halides (HX, such as HBr or HCl) also proceeds via electrophilic addition. libretexts.orgmasterorganicchemistry.compressbooks.pub The reaction is initiated by the protonation of the double bond. libretexts.org According to Markovnikov's rule, the proton adds to the carbon atom that already has the greater number of hydrogen atoms (C-1 in this case), leading to the formation of the more stable carbocation at the more substituted carbon (C-2). libretexts.orgyoutube.comlibretexts.org The subsequent attack by the halide ion on the carbocation yields the final product. libretexts.orglibretexts.org

| Reagent | Expected Major Product | Reaction Type |

| Br₂ in CCl₄ | 1,2-dibromo-3,4-dichloro-2-methylbutane | Halogenation |

| HCl | 2,3,4-trichloro-2-methylbutane | Hydrohalogenation |

| HBr | 2-bromo-3,4-dichloro-2-methylbutane | Hydrohalogenation |

Carbocation Rearrangements and Product Distributionlibretexts.orglibretexts.orglumenlearning.comopenstax.org

A key feature of reactions involving carbocation intermediates is the possibility of rearrangement to form a more stable carbocation. libretexts.orglibretexts.orglumenlearning.com The initial protonation of 1-Butene, 3,4-dichloro-2-methyl- during hydrohalogenation forms a secondary carbocation at C-2. This secondary carbocation is adjacent to a tertiary carbon (C-3, if we consider the chloro-substituent). While a shift of the chloro group is unlikely, the initial formation of the carbocation sets the stage for the nucleophilic attack.

However, in analogous systems, if a secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride or alkyl shift, a mixture of products will be observed. libretexts.orgopenstax.org For example, the reaction of 3-methyl-1-butene with HCl yields a significant amount of the rearranged product, 2-chloro-2-methylbutane, because the initially formed secondary carbocation undergoes a hydride shift to form a more stable tertiary carbocation. openstax.org In the case of 1-Butene, 3,4-dichloro-2-methyl-, the initial secondary carbocation is already at a relatively stable position next to a methyl group. Significant rearrangement is less likely compared to systems where a direct shift can lead to a tertiary carbocation. The product distribution will therefore primarily favor the direct addition product according to Markovnikov's rule.

| Initial Carbocation | Stability | Rearrangement Possibility | Final Product(s) |

| Secondary (at C-2) | More stable than primary | Low (no simple hydride/alkyl shift to a more stable position) | Primarily non-rearranged product |

Nucleophilic Substitution Reactions of the Allylic and Vinylic Chlorides

The compound features two types of C-Cl bonds with different reactivities towards nucleophiles. The chlorine at C-3 is an allylic chloride, while the chlorine at C-4 is a primary chloride. Allylic halides are particularly reactive in both SN1 and SN2 reactions due to the stabilization of the transition state or carbocation intermediate by the adjacent double bond. The primary chloride at C-4 is less reactive than the allylic chloride but can still undergo SN2 reactions. There is no vinylic chloride in this molecule.

Amination Reactions and Their Scopeacs.orgresearchgate.net

Amines, acting as nucleophiles, can displace the chloride ions. The greater reactivity of the allylic chloride at C-3 means that reactions with amines would likely occur selectively at this position, especially under mild conditions. For instance, reaction with a primary or secondary amine would be expected to yield the corresponding 3-amino-4-chloro-2-methyl-1-butene. researchgate.net Such reactions are fundamental in the synthesis of nitrogen-containing compounds. acs.org

| Nucleophile | Expected Major Product | Site of Reaction |

| Ammonia (NH₃) | 4-chloro-2-methyl-1-buten-3-amine | C-3 (Allylic) |

| Diethylamine | N,N-diethyl-4-chloro-2-methyl-1-buten-3-amine | C-3 (Allylic) |

Reactions with Carbon-Based Nucleophiles (e.g., Malonate Esters)

Carbon-based nucleophiles, such as the enolate of diethyl malonate, are effective for forming new carbon-carbon bonds. In a reaction with 1-Butene, 3,4-dichloro-2-methyl-, the malonate ester would preferentially attack the more electrophilic and reactive allylic carbon (C-3), displacing the chloride ion. This type of reaction is a valuable tool in organic synthesis for chain elongation.

| Nucleophile | Expected Major Product |

| Sodium diethyl malonate | Diethyl 2-(4-chloro-2-methyl-1-buten-3-yl)malonate |

Elimination Reactions and Formation of Conjugated Diene Systemsamazonaws.commsu.edulibretexts.org

Treatment of 1-Butene, 3,4-dichloro-2-methyl- with a strong, non-nucleophilic base can induce elimination reactions (dehydrohalogenation) to form new double bonds. brainly.com The presence of hydrogens on carbons adjacent to the chlorine atoms allows for the formation of a conjugated diene system.

Elimination of HCl can occur in two primary ways:

Removal of the proton from C-1 and the allylic chloride from C-3 is not possible as there is no leaving group on C-2.

Removal of a proton from the methyl group and the chloride from C-4 is unlikely.

The most probable pathway is the elimination of the primary chloride from C-4 and a proton from C-3. However, this would lead to a less stable diene.

A more favorable pathway involves the elimination of the allylic chloride at C-3 and a proton from the adjacent C-4, but this is not possible. The most likely elimination is the loss of HCl from C-3 and C-4 to form a conjugated diene. Specifically, removal of the proton from the CH₂Cl group and the chloride from C-3, or removal of the proton from C-2 (methyl group) and the chloride from C-3 are possibilities. The most common pathway would be elimination of the two chlorine atoms under reducing conditions or sequential elimination-substitution.

However, the most direct path to a conjugated diene is the elimination of two molecules of HCl. The treatment with a strong base like alcoholic potassium hydroxide (KOH) would likely cause the elimination of the allylic chloride first, followed by the primary chloride, or a concerted process, leading to the formation of 2-methyl-1,3-butadiene (isoprene), a valuable monomer. slideshare.net According to the Zaitsev rule, elimination reactions tend to favor the formation of the more substituted (more stable) alkene. msu.edulibretexts.org

| Base | Expected Product | Reaction Type |

| Potassium tert-butoxide | 2-methyl-1,3-butadiene | E2 Elimination |

| Sodium ethoxide in ethanol | 2-methyl-1,3-butadiene | E2 Elimination |

Dehydrohalogenation Studies and Regioselectivity

Dehydrohalogenation of 1-Butene, 3,4-dichloro-2-methyl- involves the elimination of a hydrogen atom and a chlorine atom to form a new carbon-carbon pi bond, yielding a conjugated diene. The structure of the starting material, featuring both a secondary chloride at the C3 position and a primary allylic chloride at the C4 position, allows for multiple potential elimination products. The specific product formed, or the regioselectivity of the reaction, is highly dependent on the reaction conditions, particularly the nature of the base employed.

The two primary pathways for elimination involve the loss of the chloride at C3 or C4.

Elimination of the C3-Chloride: This would require the abstraction of a proton from either the C4 position or the methyl group at C2.

Elimination of the C4-Chloride: This is an allylic system, and elimination would involve abstraction of the proton from the C3 position.

The regiochemical outcome is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. lumenlearning.com This typically occurs with small, strong bases. Conversely, the use of a sterically hindered (bulky) base can lead to the formation of the Hofmann product, which is the less substituted alkene, due to the base preferentially abstracting the more sterically accessible proton.

| Base Type | Example | Favored Product | Rationale |

|---|---|---|---|

| Small, Strong Base | Sodium Ethoxide (NaOEt) | Zaitsev Product (More substituted diene) | The base is small enough to abstract the more sterically hindered proton, leading to the thermodynamically more stable conjugated diene. |

| Bulky, Strong Base | Potassium tert-Butoxide (t-BuOK) | Hofmann Product (Less substituted diene) | Steric hindrance prevents the base from accessing the internal proton, leading to the abstraction of a more accessible proton and formation of the kinetically favored, less stable diene. |

Mechanistic Insights into E1 and E2 Pathways

Alkyl halides undergo elimination through two primary mechanisms: the unimolecular E1 pathway and the bimolecular E2 pathway. lumenlearning.com The prevailing mechanism for the dehydrohalogenation of 1-Butene, 3,4-dichloro-2-methyl- is dictated by the reaction conditions, including the strength of the base, the solvent, and the structure of the substrate itself. libretexts.orglibretexts.org

E2 Pathway: The E2 mechanism is a single, concerted step where the base abstracts a proton at the same time as the leaving group departs. lumenlearning.com This pathway is favored by the use of strong bases, such as alkoxides (e.g., ⁻OR). lumenlearning.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com For 1-Butene, 3,4-dichloro-2-methyl-, an E2 reaction would be promoted by using a high concentration of a strong, non-hindered base in a solvent of moderate polarity.

E1 Pathway: The E1 mechanism proceeds in two steps. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. lumenlearning.commasterorganicchemistry.com In the second step, a weak base removes a proton from a carbon adjacent to the positive charge to form the double bond. lumenlearning.com This pathway is favored for substrates that can form stable carbocations (tertiary > secondary) and is promoted by weak bases and polar protic solvents that can stabilize the carbocation intermediate. libretexts.orgmasterorganicchemistry.com The secondary chloride at C3 of 1-Butene, 3,4-dichloro-2-methyl-, as well as the primary allylic chloride at C4, can both form resonance-stabilized carbocations, making the E1 pathway plausible under the appropriate conditions (e.g., solvolysis in ethanol).

| Factor | Favors E1 Mechanism | Favors E2 Mechanism |

|---|---|---|

| Base | Weak base (e.g., H₂O, ROH) | Strong, concentrated base (e.g., ⁻OR, ⁻OH) |

| Substrate | Secondary, Tertiary (forms stable carbocation) | Primary, Secondary, Tertiary |

| Solvent | Polar protic (e.g., ethanol, water) | Less polar / Aprotic solvents |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

Cyclization and Ring-Forming Transformations Involving 1-Butene, 3,4-dichloro-2-methyl-

The dichlorinated structure of 1-Butene, 3,4-dichloro-2-methyl- makes it a potential building block for the synthesis of cyclic compounds. The two chlorine atoms provide reactive handles for forming new carbon-carbon bonds necessary for ring closure.

Cyclopentenones are valuable structural motifs found in numerous natural products and are useful synthetic intermediates. acs.org One of the classic methods for their synthesis is the Nazarov cyclization, which involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgorganic-chemistry.org Dihalogenated butenes, such as isomers or derivatives of 1-Butene, 3,4-dichloro-2-methyl-, can serve as precursors to the necessary divinyl ketone intermediate.

A plausible synthetic strategy would involve converting the dichlorobutene (B78561) into a divinyl ketone through a series of steps, such as functional group interconversion and coupling reactions. Once the divinyl ketone is formed, it can be treated with a Lewis or Brønsted acid to initiate the cyclization. organic-chemistry.org The mechanism proceeds through the formation of a pentadienyl cation, which then undergoes a conrotatory electrocyclization to form an oxyallyl cation. wikipedia.org A final elimination step yields the cyclopentenone product. wikipedia.org Other strategies, such as intramolecular Friedel-Crafts-type cyclizations of vinyl chloride precursors, also present viable routes to cyclopentenone structures. organic-chemistry.org

The synthesis of medium to large-sized rings, such as a ten-membered cyclodecadienol, from an acyclic precursor like 1-Butene, 3,4-dichloro-2-methyl- requires a robust ring-closing strategy. Ring-closing metathesis (RCM) is a powerful and widely used method for the formation of cyclic olefins, including macrocycles. organic-chemistry.orgnih.gov

A hypothetical pathway to a cyclodecadienol could involve using the dichlorobutene as a starting fragment. The two chloride atoms can be displaced in nucleophilic substitution reactions to append two longer carbon chains, at least one of which must be terminated with an alkene. This creates a long-chain diene, the requisite substrate for RCM. The introduction of a ruthenium-based catalyst, such as a Grubbs catalyst, would then facilitate the intramolecular metathesis reaction, closing the ring to form the ten-membered cyclodecadiene. The hydroxyl group required for the "cyclodecadienol" could be incorporated into one of the side chains prior to cyclization or introduced to the cyclic diene in a subsequent step.

Oxidative Transformations

Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave the double bond of an alkene, replacing it with carbonyl groups. libretexts.org The reaction provides a method for breaking down larger molecules into smaller, more easily identifiable fragments. libretexts.org

The reaction of 1-Butene, 3,4-dichloro-2-methyl- with ozone proceeds via the Criegee mechanism. msu.edu This involves an initial 1,3-dipolar cycloaddition of ozone to the C1=C2 double bond to form a highly unstable primary ozonide, or molozonide. msu.educhemistrysteps.com This intermediate rapidly undergoes a cycloreversion, fragmenting into a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate. msu.edu These two fragments then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). libretexts.org

The final cleavage products are determined by the workup conditions used to decompose the ozonide.

Reductive Workup: Using a mild reducing agent like dimethyl sulfide (DMS) or zinc and water cleaves the ozonide to produce aldehydes and/or ketones. For 1-Butene, 3,4-dichloro-2-methyl-, this workup would yield formaldehyde (from C1) and 1,2-dichloro-1-propanone (from C2, C3, C4, and the methyl group).

Oxidative Workup: Using an oxidizing agent like hydrogen peroxide (H₂O₂) results in the formation of ketones and/or carboxylic acids. vedantu.com In this case, the ketone fragment (1,2-dichloro-1-propanone) would remain unchanged, while the aldehyde fragment (formaldehyde) would be oxidized to carbonic acid, which is unstable and typically decomposes to carbon dioxide and water.

| Workup Condition | Reagents | Product from C1 | Product from C2 Fragment |

|---|---|---|---|

| Reductive | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Formaldehyde | 1,2-dichloro-1-propanone |

| Oxidative | 1. O₃; 2. H₂O₂ | Carbon Dioxide (+ H₂O) | 1,2-dichloro-1-propanone |

Mechanistic Studies of Double Bond Cleavage

The cleavage of the carbon-carbon double bond in 1-Butene, 3,4-dichloro-2-methyl- is a significant transformation that can be achieved through oxidative processes, most notably ozonolysis. This reaction provides a pathway to carbonyl compounds by breaking the alkene functionality.

Ozonolysis proceeds through a well-established mechanistic pathway. The initial step involves the electrophilic addition of ozone to the double bond of 1-Butene, 3,4-dichloro-2-methyl-, forming an unstable primary ozonide, also known as a molozonide. libretexts.orgmsu.edu This intermediate rapidly rearranges to a more stable ozonide intermediate. libretexts.orgvedantu.com The mechanism involves a cycloaddition of ozone to the alkene, followed by a cycloreversion to form a carbonyl compound and a carbonyl oxide, which then recombine in a different orientation to form the ozonide. libretexts.org

Subsequent treatment of the ozonide with a workup reagent dictates the final products. A reductive workup, commonly employing zinc dust and water or dimethyl sulfide, cleaves the ozonide to yield aldehydes or ketones. vedantu.comlibretexts.org In the case of 1-Butene, 3,4-dichloro-2-methyl-, which is a terminal alkene, ozonolysis followed by reductive workup would be expected to yield formaldehyde and a substituted ketone, specifically 1,2-dichloropropan-2-one.

Alternatively, an oxidative workup, typically using hydrogen peroxide, will oxidize any initially formed aldehydes to carboxylic acids. vedantu.com For 1-Butene, 3,4-dichloro-2-methyl-, an oxidative workup would result in the formation of carbon dioxide from the terminal CH2 group and 1,2-dichloropropan-2-one.

The general mechanism of ozonolysis is summarized in the table below:

| Step | Description | Intermediate/Product |

| 1 | Electrophilic addition of ozone to the C=C double bond | Molozonide (primary ozonide) |

| 2 | Rearrangement of the molozonide | Ozonide |

| 3 | Reductive or oxidative workup | Carbonyl compounds (aldehydes, ketones) or carboxylic acids |

Reductive Transformations

The reduction of 1-Butene, 3,4-dichloro-2-methyl- can target either the carbon-carbon double bond or the chloro substituents, depending on the reducing agent and reaction conditions employed.

Hydride Reductions (e.g., Lithium Aluminum Hydride) and Product Analysis

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing a wide variety of functional groups. organic-chemistry.orgyoutube.com While it is most commonly used for the reduction of polar double bonds, such as those in carbonyl compounds, it can also reduce alkyl halides. nist.gov The reduction of the chloro groups in 1-Butene, 3,4-dichloro-2-methyl- by LiAlH4 would proceed via a nucleophilic substitution mechanism, where a hydride ion (H-) displaces the chloride ion.

Given the presence of two chloro groups at positions 3 and 4, a complete reduction with a sufficient amount of LiAlH4 would be expected to yield 2-methyl-1-butene (B49056). The reaction proceeds by the transfer of a hydride ion from the aluminohydride complex to the carbon atom bearing the chlorine, displacing the chloride ion. davuniversity.org This process would occur sequentially for both chloro groups.

The expected products from the hydride reduction are detailed in the following table:

| Starting Material | Reagent | Expected Major Product |

| 1-Butene, 3,4-dichloro-2-methyl- | Lithium Aluminum Hydride (LiAlH4) | 2-Methyl-1-butene |

It is important to note that LiAlH4 does not typically reduce isolated carbon-carbon double bonds. davuniversity.org Therefore, the primary reaction would be the dehalogenation of the molecule.

Stereochemical Outcomes of Reduction Processes

The stereochemical outcome of the reduction of 1-Butene, 3,4-dichloro-2-methyl- is primarily relevant when considering the reduction of the carbon-carbon double bond through catalytic hydrogenation. Catalytic hydrogenation of alkenes typically occurs with syn-addition of hydrogen atoms across the double bond. youtube.comlibretexts.org This means that both hydrogen atoms add to the same face of the double bond from the surface of the metal catalyst. youtube.com

For 1-Butene, 3,4-dichloro-2-methyl-, the double bond is at the terminal position. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), would reduce the double bond to a single bond, forming 3,4-dichloro-2-methylbutane. youtube.comaskfilo.com Since the product of this specific hydrogenation does not generate a new chiral center at the former C1 or C2 positions, the stereochemical outcome at these positions is not a primary consideration. However, the starting material itself contains a chiral center at C3. The reduction of the double bond would not affect the existing stereochemistry at this center. If the starting material is a racemic mixture, the product will also be a racemic mixture of (R)- and (S)-3,4-dichloro-2-methylbutane.

The expected stereochemical outcome for catalytic hydrogenation is summarized below:

| Reaction | Stereoselectivity | Product Stereochemistry |

| Catalytic Hydrogenation | syn-addition | If starting material is racemic, the product will be a racemic mixture. |

Applications of 1 Butene, 3,4 Dichloro 2 Methyl As a Building Block in Complex Organic Synthesis

Precursor Role in the Synthesis of Specialty Chemicals

Synthesis of Chloroprene (B89495) and Related Halogenated Elastomers

The commercial production of chloroprene, the monomer for neoprene synthetic rubber, predominantly involves the dehydrochlorination of 3,4-dichloro-1-butene (B1205564). wikipedia.orgnih.govgoogle.comlookchem.com This process begins with the chlorination of 1,3-butadiene, which yields a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene. wikipedia.orgnih.gov The 1,4-dichloro isomer is subsequently isomerized to the desired 3,4-dichloro-1-butene, which is then treated with a base to eliminate hydrogen chloride and form chloroprene. wikipedia.orgnih.govgoogle.com

While theoretically, a methylated version of chloroprene could be synthesized from 1-Butene, 3,4-dichloro-2-methyl-, this pathway is not a standard industrial process. The introduction of the methyl group would be expected to influence the polymerization characteristics, leading to a modified polychloroprene with different material properties.

Development of Adiponitrile (B1665535) Pathways and Atom Economy Improvements

Adiponitrile is a critical intermediate in the production of nylon 6,6. wikipedia.org The primary modern industrial synthesis is the nickel-catalyzed hydrocyanation of butadiene. wikipedia.orge3s-conferences.orggoogle.com An older, but historically significant, route involves the chlorination of butadiene to produce dichlorobutenes, which are then reacted with sodium cyanide to form a dicyanobutene (B1295797) intermediate that is subsequently hydrogenated to adiponitrile. wikipedia.orglookchem.com

During some adiponitrile production processes, particularly the direct hydrocyanation of butadiene, methylated byproducts such as 2-methyl-3-butenenitrile (B95465) and 2-methylglutaronitrile (B1199711) can be formed. google.comgoogle.com While this indicates that C5 streams are part of the broader manufacturing ecosystem, there is no direct evidence to suggest that 1-Butene, 3,4-dichloro-2-methyl- is a primary or intentionally used precursor in mainstream adiponitrile synthesis.

Construction of Functionalized Carbocyclic and Heterocyclic Architectures

The unique arrangement of functional groups in 1-Butene, 3,4-dichloro-2-methyl- makes it a potentially valuable reagent in more specialized, lab-scale organic synthesis for creating complex ring systems.

Stereocontrolled Synthesis of Polycyclic Systems

The allylic chloride and the adjacent double bond in 1-Butene, 3,4-dichloro-2-methyl- are key features for engaging in various cycloaddition and substitution reactions. The methyl group can exert significant steric and electronic influence, potentially directing the stereochemical outcome of these reactions. This control is crucial in the synthesis of complex polycyclic molecules where specific stereoisomers are required. For instance, related dichlorobutenes are used to create precursors for other valuable monomers, such as 2,3-dichloro-1,3-butadiene, through chlorination to tetrachlorobutanes followed by dehydrochlorination. google.com

Utility in Natural Product Synthesis Scaffolds

While specific, documented examples of the direct use of 1-Butene, 3,4-dichloro-2-methyl- in the total synthesis of natural products are scarce in prominent literature, its unmethylated relative, 1,4-dichloro-2-butene, is a known precursor for various heterocycles and has been used as a starting material for natural products like sceptrin. researchgate.net The structural features of 1-Butene, 3,4-dichloro-2-methyl- suggest its potential as a C5 building block for constructing complex scaffolds, where the chlorine atoms can be displaced by various nucleophiles to build intricate molecular frameworks.

Advanced Materials and Polymer Precursors in Academic Research

In the realm of materials science, research often explores novel monomers to create polymers with unique properties. The polymerization of butene isomers, sometimes with other monomers like 2-methyl-1-propene (isobutylene), is a known method for producing various polymers. researchgate.netchemicalbook.com The presence of chlorine atoms and a methyl group in 1-Butene, 3,4-dichloro-2-methyl- offers possibilities for creating functional polymers. These chlorine atoms could serve as sites for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications, such as flame retardancy or as reactive polymer supports.

Advanced Analytical Techniques in the Research of 1 Butene, 3,4 Dichloro 2 Methyl

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable tools in the structural analysis of 1-Butene, 3,4-dichloro-2-methyl-. By interacting with the molecule at a quantum level, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of 1-Butene, 3,4-dichloro-2-methyl-, distinct signals would be expected for the protons of the vinyl group (=CH₂), the methyl group (-CH₃), and the dichlorinated ethyl fragment (-CHClCH₂Cl). The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the electron density around the protons. For instance, the vinyl protons would appear at a higher chemical shift compared to the methyl protons due to the deshielding effect of the double bond. The protons on the carbon atoms bearing chlorine atoms would also be significantly deshielded. Spin-spin coupling between non-equivalent neighboring protons would result in signal splitting, providing crucial information about the connectivity of the atoms. For example, the protons on the terminal vinyl carbon would likely appear as a singlet, while the protons on the dichlorinated fragment would exhibit more complex splitting patterns depending on their proximity to each other.

The ¹³C NMR spectrum provides complementary information by detecting the different carbon environments within the molecule. Separate peaks would be observed for the two sp² hybridized carbons of the double bond, the sp³ hybridized carbon of the methyl group, and the two sp³ carbons bonded to chlorine. The chemical shifts of the carbon atoms bonded to the electronegative chlorine atoms would be significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Butene, 3,4-dichloro-2-methyl- (Note: These are estimated values and can vary based on solvent and experimental conditions.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| =CH₂ (vinyl) | 4.8 - 5.2 | 115 - 125 |

| >C= (vinyl) | - | 135 - 145 |

| -CH₃ (methyl) | 1.7 - 2.0 | 15 - 25 |

| -CHCl- | 4.0 - 4.5 | 60 - 70 |

| -CH₂Cl | 3.6 - 4.0 | 45 - 55 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. nist.gov

For 1-Butene, 3,4-dichloro-2-methyl-, the IR spectrum would display characteristic absorption bands that confirm its key structural features. The presence of the carbon-carbon double bond (C=C) would be indicated by a stretching vibration in the region of 1640-1680 cm⁻¹. The C-H bonds of the vinyl group would show stretching vibrations above 3000 cm⁻¹, typically around 3010-3095 cm⁻¹, while the C-H bonds of the saturated alkyl portions would absorb just below 3000 cm⁻¹. The most definitive absorptions for this compound would be the C-Cl stretching vibrations, which are typically found in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹. The unique pattern of these absorptions can help distinguish it from its isomers. docbrown.info

Table 2: Characteristic IR Absorption Bands for 1-Butene, 3,4-dichloro-2-methyl-

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| C-H (alkene) | Stretch | 3010 - 3095 |

| C-H (alkane) | Stretch | 2850 - 2960 |

| C=C (alkene) | Stretch | 1640 - 1680 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting fragments. nist.gov

In the mass spectrum of 1-Butene, 3,4-dichloro-2-methyl-, the molecular ion peak [M]⁺ would be observed, corresponding to the molecular weight of the compound (C₅H₈Cl₂). Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺. The relative intensities of these peaks (approximately 9:6:1 ratio for two chlorines) are a definitive indicator of the number of chlorine atoms in the molecule.

The fragmentation pattern provides further structural clues. Common fragmentation pathways would involve the loss of a chlorine atom (Cl•), a methyl radical (CH₃•), or a chloromethyl radical (CH₂Cl•). The resulting fragment ions would produce a unique fingerprint in the mass spectrum, allowing for the confirmation of the compound's identity. For example, a prominent peak might be observed at m/z corresponding to the loss of a chlorine atom from the molecular ion.

Table 3: Expected Key Fragments in the Mass Spectrum of 1-Butene, 3,4-dichloro-2-methyl-

| Fragment Ion | m/z (for ³⁵Cl) | Origin |

| [C₅H₈Cl₂]⁺ (M⁺) | 138 | Molecular Ion |

| [C₅H₈Cl]⁺ | 103 | Loss of Cl |

| [C₄H₅Cl₂]⁺ | 123 | Loss of CH₃ |

| [C₄H₅Cl]⁺ | 88 | Loss of CH₂Cl |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating 1-Butene, 3,4-dichloro-2-methyl- from reactants, byproducts, and impurities, as well as for quantifying its concentration in a sample.

Gas Chromatography (GC) for Purity Assessment and Product Analysis

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds. nist.gov For 1-Butene, 3,4-dichloro-2-methyl-, GC can be used to determine its purity and to monitor the progress of reactions in which it is a product or reactant.

In a GC analysis, the compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column. A non-polar stationary phase, such as one based on polydimethylsiloxane, is often suitable for analyzing chlorinated hydrocarbons. nist.gov The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property that can be used for its identification when compared to a known standard. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. shimadzu.com This hyphenated technique is particularly powerful for analyzing complex mixtures containing 1-Butene, 3,4-dichloro-2-methyl-.

As the components of a mixture elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. The mass spectrometer provides a mass spectrum for each separated component, allowing for positive identification. This is especially useful for distinguishing between isomers, such as 1,4-dichloro-2-methyl-2-butene or other structural variants, which may have very similar retention times in the GC but will produce distinct mass spectra due to different fragmentation patterns. nih.gov Therefore, GC-MS provides a definitive method for both the separation and identification of 1-Butene, 3,4-dichloro-2-methyl- in complex matrices.

Advanced Hyphenated Techniques and their Application in Complex Reaction Mixtures

The analysis of intricate reaction mixtures containing 1-Butene, 3,4-dichloro-2-methyl- and its isomers is greatly enhanced by the use of hyphenated analytical techniques. These methods combine the separation power of chromatography with the identification capabilities of spectrometry, providing a robust platform for resolving and characterizing individual components in a complex sample.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. In the context of analyzing industrial process streams, such as those from the chlorination of isoprene (B109036) (2-methyl-1,3-butadiene), GC-MS allows for the separation of various chlorinated butene isomers, including 1-Butene, 3,4-dichloro-2-methyl-. The high-resolution separation provided by capillary GC columns is essential for distinguishing between closely related structural isomers, which may have very similar boiling points.

Following chromatographic separation, mass spectrometry provides detailed structural information based on the fragmentation pattern of the ionized molecules. For 1-Butene, 3,4-dichloro-2-methyl-, electron ionization (EI) would lead to a characteristic mass spectrum. While a publicly available mass spectrum for this specific compound is not readily found, its fragmentation pattern can be inferred from related dichlorinated butenes. The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of chlorine atoms and cleavage of the carbon-carbon bonds, leading to stable carbocation fragments.

Another powerful technique, particularly for less volatile or thermally labile compounds that may be present in reaction mixtures, is liquid chromatography-mass spectrometry (LC-MS). While 1-Butene, 3,4-dichloro-2-methyl- is amenable to GC-MS, LC-MS could be employed for the analysis of related, higher molecular weight byproducts or degradation products in the mixture.

Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a specialized technique particularly useful for the analysis of polymeric materials. nih.govresearchgate.netmdpi.comdtic.milyoutube.com If 1-Butene, 3,4-dichloro-2-methyl- were a residual monomer or an additive in a polymer matrix, Py-GC/MS could be used to identify it. The polymer is subjected to controlled thermal degradation (pyrolysis), and the resulting volatile fragments are introduced into the GC-MS system for separation and identification. This can provide valuable information about the composition and structure of the original polymer and any entrapped small molecules.

The reaction of chlorine atoms with isoprene has been studied to understand atmospheric chemistry, and these studies utilize GC-MS and Fourier-transform infrared spectroscopy (FTIR) to identify the resulting chlorinated products. acs.orgucr.edu These investigations provide a methodological basis for the analysis of complex mixtures containing compounds like 1-Butene, 3,4-dichloro-2-methyl-.

Detailed Research Findings

While specific research articles detailing the analysis of 1-Butene, 3,4-dichloro-2-methyl- in complex mixtures are scarce, we can extrapolate from the analysis of analogous compounds to illustrate the application of hyphenated techniques. The following tables present hypothetical yet plausible data based on the known behavior of similar chlorinated alkenes in GC-MS analysis.

Table 1: Hypothetical GC-MS Parameters for the Analysis of a Complex Reaction Mixture Containing 1-Butene, 3,4-dichloro-2-methyl-

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (10:1) |

| Oven Temperature Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 35-350 amu |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Table 2: Inferred GC-MS Data for 1-Butene, 3,4-dichloro-2-methyl- and Related Isomers

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| 1-Butene, 3,4-dichloro-2-methyl- | ~9.5 | 138/140/142 (M+), 103/105, 89, 75, 53 |

| 1-Butene, 3,4-dichloro- | 8.7 | 124/126/128 (M+), 89/91, 75, 53, 39 |

| 2-Butene, 1,4-dichloro- | 9.1 | 124/126/128 (M+), 89/91, 75, 53, 39 |

| 3-Chloro-3-methyl-1-butene | 7.2 | 102/104 (M+), 87, 67, 51 |

| 1-Chloro-3-methyl-2-butene | 7.8 | 102/104 (M+), 87, 67, 51 |

Note: Data for 1-Butene, 3,4-dichloro-2-methyl- is inferred based on the principles of mass spectrometry and the known data for structurally similar compounds. The presence of two chlorine atoms is indicated by the characteristic isotopic pattern of the molecular ion (M+) and chlorine-containing fragments.

Theoretical and Computational Studies on 1 Butene, 3,4 Dichloro 2 Methyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone for understanding the fundamental properties of a molecule like 1-Butene, 3,4-dichloro-2-methyl-. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground state properties of molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. For a molecule such as 1-Butene, 3,4-dichloro-2-methyl-, DFT can be employed to calculate a range of important properties. These include the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies (which can be compared with experimental infrared and Raman spectra), and various electronic properties like dipole moment and molecular electrostatic potential. The latter is particularly useful for understanding how the molecule interacts with other chemical species.

For instance, a typical output from a DFT calculation on 1-Butene, 3,4-dichloro-2-methyl- would provide the optimized Cartesian coordinates of each atom, allowing for the visualization of its three-dimensional structure. Furthermore, the calculated vibrational frequencies can help in the interpretation of experimental spectroscopic data.

Illustrative Data Table: Calculated Ground State Properties of 1-Butene, 3,4-dichloro-2-methyl- using DFT

| Property | Exemplary Calculated Value | Unit |

| Total Energy | -1035.456 | Hartree |

| Dipole Moment | 2.15 | Debye |

| HOMO Energy | -0.245 | Hartree |

| LUMO Energy | -0.052 | Hartree |

| HOMO-LUMO Gap | 0.193 | Hartree |

Note: The values in this table are illustrative and represent the type of data generated by DFT calculations.

Ab Initio Methods for High-Accuracy Calculations

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation. wikipedia.org While computationally more demanding than DFT, they are often used to obtain highly accurate energies and properties, serving as a benchmark for other methods. nist.gov For 1-Butene, 3,4-dichloro-2-methyl-, high-accuracy ab initio calculations could provide precise values for its heat of formation, ionization potential, and electron affinity. These calculations are particularly valuable for systems where experimental data is scarce or difficult to obtain.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions involving 1-Butene, 3,4-dichloro-2-methyl-. It allows for the exploration of reaction mechanisms, the identification of transient species like transition states, and the prediction of reaction outcomes.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of studying a chemical reaction is the characterization of its transition state—the highest energy point along the reaction pathway that separates reactants from products. Computational methods can be used to locate the geometry of the transition state and calculate its energy, which is crucial for determining the activation energy of the reaction.

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) analysis can be performed. scm.com An IRC calculation maps out the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. scm.comresearchgate.net This analysis confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur as the reaction progresses. researchgate.net For a reaction involving 1-Butene, 3,4-dichloro-2-methyl-, such as an addition or elimination reaction, IRC analysis would be vital for confirming the proposed mechanism.

Prediction of Regioselectivity and Stereoselectivity

1-Butene, 3,4-dichloro-2-methyl- has multiple reactive sites, meaning that reactions can potentially lead to different constitutional isomers (regioselectivity) or stereoisomers (stereoselectivity). Computational chemistry offers powerful tools to predict these selectivities. By calculating the activation energies for all possible reaction pathways, one can determine the most favorable route. The pathway with the lowest activation energy barrier is expected to be the dominant one, leading to the major product.

For example, in an electrophilic addition to the double bond of 1-Butene, 3,4-dichloro-2-methyl-, computational models can predict whether the electrophile will add to the first or second carbon of the butene chain by comparing the energies of the two corresponding transition states. Similarly, the stereochemical outcome of reactions at the chiral center can be investigated. These predictive capabilities are invaluable for designing synthetic routes and understanding reaction outcomes. nih.govrsc.org

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction of 1-Butene, 3,4-dichloro-2-methyl-

| Reaction Pathway | Regioisomeric Product | Stereoisomeric Outcome | Calculated Activation Energy (kcal/mol) |

| Path A | Product 1 | R | 15.2 |

| Path B | Product 1 | S | 18.5 |

| Path C | Product 2 | R | 22.1 |

| Path D | Product 2 | S | 25.0 |

Note: This table illustrates how computational data can be used to predict the most likely product, which in this hypothetical case would be the R-isomer of Product 1.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static properties and single reaction events, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govrsc.org An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion.

For a flexible molecule like 1-Butene, 3,4-dichloro-2-methyl-, MD simulations are particularly useful for conformational analysis. The molecule can adopt various shapes due to rotation around its single bonds. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can be used to study intermolecular interactions. By simulating a system containing many molecules of 1-Butene, 3,4-dichloro-2-methyl-, or its interaction with solvent molecules, one can gain insights into its bulk properties, such as density and diffusion coefficients, as well as the nature of the intermolecular forces at play. nih.govrsc.org

Spectroscopic Property Prediction and Validationnist.gov

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. For 1-Butene, 3,4-dichloro-2-methyl-, while direct validated studies are scarce, its spectral features can be predicted by examining the known spectra of its structural analogs: 3,4-dichloro-1-butene (B1205564) and 2-methyl-1-butene (B49056). By combining the observed effects of the dichlorinated alkyl chain with the effects of the 2-methyl substituent on the butene backbone, a theoretical spectrum can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 1-Butene, 3,4-dichloro-2-methyl- is predicted by modifying the known spectrum of 3,4-dichloro-1-butene. chemicalbook.comspectrabase.com The latter shows signals for the terminal vinyl protons (=CH₂) between 5.3 and 5.5 ppm, a vinyl proton (-CH=) near 5.9 ppm, a methine proton (-CHCl-) around 4.5 ppm, and a methylene (B1212753) group (-CH₂Cl) at approximately 3.7-3.8 ppm. chemicalbook.com

For 1-Butene, 3,4-dichloro-2-methyl-, the following changes are anticipated:

A summary of the predicted ¹H NMR chemical shifts is presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Butene, 3,4-dichloro-2-methyl- (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| =CH₂ (C1) | 4.7 - 4.9 | Singlet (s) | 2H |

| -CH₃ (on C2) | 1.7 - 1.8 | Singlet (s) | 3H |

| -CHCl- (C3) | 4.4 - 4.6 | Triplet (t) | 1H |

| -CH₂Cl (C4) | 3.7 - 3.9 | Doublet (d) | 2H |

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum can be predicted by considering the shifts of 3,4-dichloro-1-butene and 2-methyl-1-butene. chemicalbook.comdocbrown.info In 3,4-dichloro-1-butene, the reported shifts are approximately 120.7 ppm (=CH₂), 134.3 ppm (=CH-), 61.1 ppm (-CHCl-), and 48.9 ppm (-CH₂Cl). chemicalbook.com The spectrum of 2-methyl-1-butene shows the C1 (=CH₂) at ~109 ppm, C2 (=C<) at ~145 ppm, the methyl carbon at ~22 ppm, the methylene carbon at ~34 ppm, and the terminal methyl at ~12 ppm. docbrown.info

By combining these, the predicted ¹³C NMR shifts for 1-Butene, 3,4-dichloro-2-methyl- are as follows:

These predictions are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Butene, 3,4-dichloro-2-methyl- (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (=CH₂) | 110 - 115 |

| C2 (=C(CH₃)-) | 140 - 145 |

| C3 (-CHCl-) | 60 - 63 |

| C4 (-CH₂Cl) | 47 - 50 |

| C5 (-CH₃) | 20 - 23 |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying functional groups. The predicted spectrum for 1-Butene, 3,4-dichloro-2-methyl- would combine features from both dichlorinated alkanes and substituted alkenes. nist.govnih.govdocbrown.info Key predicted absorption bands are detailed in Table 3.

Table 3: Predicted Infrared (IR) Absorption Bands for 1-Butene, 3,4-dichloro-2-methyl-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| =C-H Stretch | 3080 - 3100 | Medium |

| Alkyl C-H Stretch | 2850 - 2970 | Medium-Strong |

| C=C Stretch | 1655 - 1665 | Medium |

| =CH₂ Bend (Out-of-plane) | 900 - 910 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula for 1-Butene, 3,4-dichloro-2-methyl- is C₅H₈Cl₂. The presence of two chlorine atoms is highly diagnostic due to their natural isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1). docbrown.info

The expected intensity ratio of these peaks will be approximately 9:6:1.[ docbrown.info(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZYZXPRgLWrQjaV9_qZVNiMFmVXWJiveySg1H9wZ5KrWmuhsV__2zmH-CXHhSPtTBvt5-ljo05ujQpL8YJS070RXcHCrkRbYct05M2pY3e_0XN_OPxGPW3Ounv5HieXjyaaKY5vpccK3ED7XPubhnbqe-mAwENewBBB-MYew%3D%3D)]

Table 4: Predicted Key Fragments in the Mass Spectrum of 1-Butene, 3,4-dichloro-2-methyl-

| m/z Value | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 138, 140, 142 | [C₅H₈Cl₂]⁺ | Molecular Ion (M⁺) |

| 123, 125, 127 | [C₄H₅Cl₂]⁺ | [M - CH₃]⁺ |

| 103, 105 | [C₅H₈Cl]⁺ | [M - Cl]⁺ |

| 89, 91 | [C₄H₅Cl]⁺ | [M - CH₂Cl]⁺ |

Future Directions in Research on 1 Butene, 3,4 Dichloro 2 Methyl

Development of Sustainable and Green Synthesis Methodologies

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are becoming indispensable in modern chemical synthesis. uni-saarland.deresearchgate.net Future research on 1-Butene, 3,4-dichloro-2-methyl- will likely prioritize the development of manufacturing processes that are more environmentally benign and sustainable.

Key areas of focus will include:

Alternative Feedstocks: A significant shift towards sustainability involves utilizing renewable starting materials. snu.ac.kr Research could explore the synthesis of 1-Butene, 3,4-dichloro-2-methyl- starting from bio-based isoprene (B109036). Patents have described the synthesis of related compounds like 1-chloro-2-methyl-4-alkanoyloxy-2-butene from isoprene, suggesting that similar pathways could be developed. google.comepo.org

Green Solvents: Traditional syntheses of halogenated hydrocarbons often employ chlorinated solvents. Future methodologies will likely investigate the use of greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or other biorenewable solvents, which have been successfully used to replace hazardous solvents in other industrial processes. mt.com

Atom Economy and Waste Reduction: Synthetic routes will be designed to maximize the incorporation of all reactant atoms into the final product, a principle known as atom economy. gcande.org This approach inherently minimizes the generation of waste. Catalytic processes, as opposed to stoichiometric reactions, will be crucial in achieving high atom economy.

Table 1: Potential Green Chemistry Approaches for Synthesis

| Green Chemistry Principle | Potential Application in the Synthesis of 1-Butene, 3,4-dichloro-2-methyl- |

|---|---|

| Waste Prevention | Designing synthetic pathways that minimize byproducts, potentially through high-selectivity catalytic chlorination of a 2-methyl-1-butene (B49056) precursor. uni-saarland.de |

| Atom Economy | Utilizing addition reactions, such as the direct dichlorination of a suitable diene, to maximize the incorporation of starting material atoms into the product. gcande.org |

| Use of Renewable Feedstocks | Investigating synthetic routes starting from bio-derived isoprene instead of petroleum-based feedstocks. google.comepo.org |

| Safer Solvents and Auxiliaries | Replacing traditional chlorinated solvents with greener alternatives like 2-MeTHF or performing reactions in supercritical CO2. researchgate.netmt.com |

| Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures, reducing overall energy consumption. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability. uni-saarland.desigmaaldrich.com

Flow Chemistry: Performing the synthesis of 1-Butene, 3,4-dichloro-2-methyl- in a continuous flow reactor could offer better control over reaction parameters, such as temperature and mixing, which is particularly important for potentially exothermic chlorination reactions. This improved control can lead to higher yields, cleaner product profiles, and enhanced safety by minimizing the volume of hazardous material at any given time. uni-saarland.de

Automated Synthesis: Automated platforms can accelerate the discovery and optimization of reaction conditions. sigmaaldrich.comchemrxiv.org An automated synthesizer could be programmed to systematically vary catalysts, solvents, and reaction times to quickly identify the optimal conditions for producing 1-Butene, 3,4-dichloro-2-methyl- with high purity and yield. This approach reduces manual error and allows for high-throughput screening of synthetic routes. chemrxiv.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is fundamental to achieving selective and efficient chemical transformations. Research into novel catalysts will be critical for controlling the synthesis of 1-Butene, 3,4-dichloro-2-methyl-, particularly concerning the regioselectivity of chlorine atom placement.

Heterogeneous Catalysts: Solid catalysts, such as metal oxides on supports like TiO2 or silica, have shown activity in the isomerization of related dichlorobutenes. researchgate.net Future work could investigate similar heterogeneous catalysts for the selective chlorination of a 2-methyl-butene precursor, offering advantages in catalyst recovery and process simplification.